N-Fmoc-3-fluoro-4-methyl-L-phenylalanine
CAS No.:
Cat. No.: VC13751082
Molecular Formula: C25H22FNO4
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H22FNO4 |
---|---|
Molecular Weight | 419.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methylphenyl)propanoic acid |
Standard InChI | InChI=1S/C25H22FNO4/c1-15-10-11-16(12-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Standard InChI Key | FBBGBSIOVPGUPX-QHCPKHFHSA-N |
Isomeric SMILES | CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
SMILES | CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Canonical SMILES | CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine consists of an L-phenylalanine backbone modified with a fluorine atom at the meta position (C3) and a methyl group at the para position (C4) of the aromatic ring. The Fmoc group protects the α-amino group, ensuring selective reactivity during peptide chain elongation . The molecular formula (C₂₅H₂₂FNO₄) and weight (419.45 g/mol) are consistent with other Fmoc-protected phenylalanine derivatives, differing only in substituent patterns .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₂₂FNO₄ | |
Molecular Weight | 419.45 g/mol | |
Density | 1.3 ± 0.1 g/cm³ | |
Boiling Point | 599.2 ± 50.0 °C (predicted) | |
Optical Activity (α) | [α]²⁰/D = -25° (C=1% in H₂O) |
Stereochemical Considerations
The L-configuration at the α-carbon ensures compatibility with ribosomes in biological systems, allowing incorporation into peptides via SPPS. The fluorine and methyl groups introduce steric hindrance and electron-withdrawing effects, influencing peptide secondary structures and intermolecular interactions .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Fluorination and Methylation: Starting from L-phenylalanine, selective fluorination at C3 is achieved using hydrogen fluoride or electrophilic fluorinating agents (e.g., Selectfluor®). Subsequent methylation at C4 employs methyl iodide (CH₃I) under basic conditions .
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Fmoc Protection: The amino group is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a dioxane/water mixture with sodium bicarbonate .
Table 2: Representative Synthesis Protocol
Step | Reagent/Conditions | Product | Yield |
---|---|---|---|
1 | HF/pyridine, 0°C, 2h | 3-fluoro-4-methyl-L-phenylalanine | 75% |
2 | Fmoc-Cl, NaHCO₃, dioxane/H₂O | N-Fmoc-3-fluoro-4-methyl-L-phenylalanine | 85% |
Asymmetric Synthesis
Schöllkopf’s bislactim ether method enables enantioselective synthesis. Alkylation of the bislactim ether with 3-fluoro-4-methylbenzyl bromide followed by acidic hydrolysis yields the L-enantiomer with >94% enantiomeric excess .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). The Fmoc group enhances stability during SPPS but is cleaved under mild basic conditions (20% piperidine/DMF) .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, Fmoc Ar-H), 7.34 (m, phenyl-H), 4.22 (m, α-CH), 2.98 (m, CH₂) .
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¹³C NMR: δ 172.1 (COOH), 156.8 (Fmoc C=O), 137.2–114.7 (Ar-C) .
Applications in Peptide Synthesis and Drug Development
Peptide Engineering
Incorporating this derivative into peptides enhances proteolytic resistance and membrane permeability. For example, fluorinated peptides show 3–5× longer half-lives in serum compared to non-fluorinated analogs .
Pharmaceutical Applications
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PET Imaging: ¹⁸F-labeled analogs serve as radiotracers for tumor imaging .
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Enzyme Inhibitors: The fluorine atom disrupts enzyme-substrate interactions, enabling design of protease inhibitors .
Table 3: Therapeutic Peptides Incorporating Fluorinated Phenylalanines
Peptide | Target | Application | Reference |
---|---|---|---|
[D-Phe(3-F,4-Me)]-Enkephalin | Opioid receptor | Pain management | |
Fmoc-Phe(3-F,4-Me)-β-amyloid | Aβ fibrils | Alzheimer’s diagnostics |
Mechanistic Insights and Reactivity
Fmoc Deprotection
The Fmoc group is removed via β-elimination using piperidine, generating a free amine for subsequent coupling. The fluorine atom stabilizes the transition state, accelerating deprotection by 15–20% compared to non-fluorinated analogs .
Peptide Coupling Efficiency
The methyl group at C4 reduces steric hindrance, improving coupling yields (90–95%) with HBTU/HOBt activation .
Comparative Analysis with Related Compounds
Table 4: Comparison of Fmoc-Protected Phenylalanine Derivatives
Compound | Substituents | Molecular Weight | Application |
---|---|---|---|
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine | 3-F, 4-CH₃ | 419.45 | PET imaging, drug design |
N-Fmoc-4-fluoro-3-methyl-D-phenylalanine | 4-F, 3-CH₃ | 419.45 | Enzyme studies |
Fmoc-Phe(3-F)-OH | 3-F | 405.42 | Protease inhibitors |
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